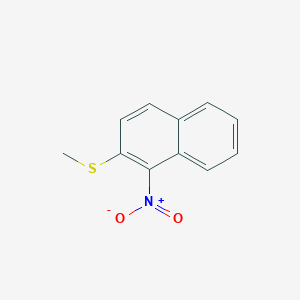
2-(Methylsulfanyl)-1-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-1-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a methylsulfanyl group at the second position and a nitro group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-nitronaphthalene typically involves the nitration of 2-(Methylsulfanyl)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-1-nitronaphthalene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 2-(Methylsulfanyl)-1-aminonaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-1-nitronaphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-1-nitronaphthalene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylsulfanyl group can modulate the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine: This compound features a similar methylsulfanyl group but is part of a different heterocyclic system.
2-Methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate: Another derivative with a similar functional group but different structural framework.
Uniqueness
2-(Methylsulfanyl)-1-nitronaphthalene is unique due to the combination of the naphthalene ring system with both a methylsulfanyl and a nitro group. This specific arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
90104-77-1 |
|---|---|
Molekularformel |
C11H9NO2S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
2-methylsulfanyl-1-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 |
InChI-Schlüssel |
GYWRZGDCDJHJJA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
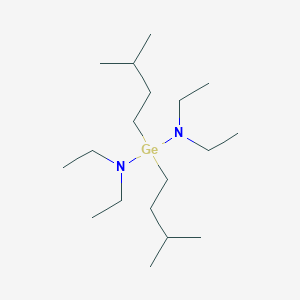
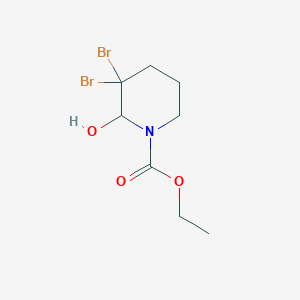
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
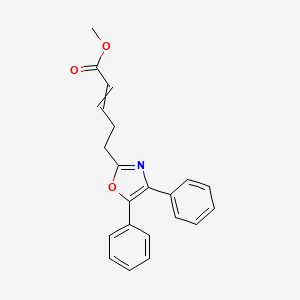

![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
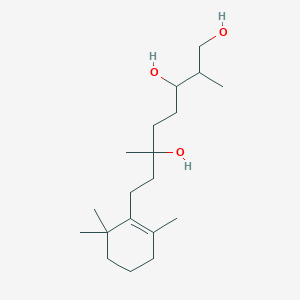
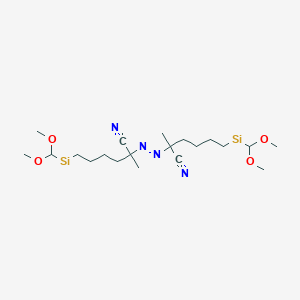

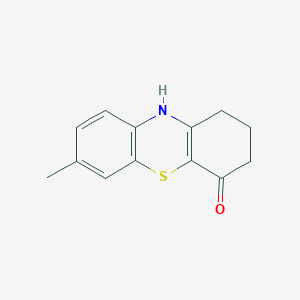
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
